5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate vs. Unsubstituted and Dibromo Analogs: Quantified Solvate Formation Propensity
In a systematic crystallographic comparison of β-resorcylic acid, 5-bromo-β-resorcylic acid, and 3,5-dibromo-β-resorcylic acid, a total of 18 solvates were structurally characterized. The monobrominated compound (5-bromo-2,4-dihydroxybenzoic acid) accounted for 9 of these 18 solvates, representing 50% of all observed solvated crystal forms across the three compounds tested under equivalent screening conditions [1]. The study further identified that halogen bonding in the monobrominated derivative leads to loosening of molecular packing, which correlates with increased solvent inclusion relative to the unsubstituted and dibrominated analogs [2].
| Evidence Dimension | Number of structurally characterized solvates |
|---|---|
| Target Compound Data | 9 solvates (50% of total) |
| Comparator Or Baseline | β-Resorcylic acid (unsubstituted): fewer than 9 solvates; 3,5-dibromo-β-resorcylic acid: fewer than 9 solvates. Total across all three compounds: 18 solvates. |
| Quantified Difference | Monobrominated compound accounts for half of all solvates; at least ~2-fold higher solvate diversity relative to either comparator |
| Conditions | Crystal screening of β-resorcylic acid, 5-bromo-β-resorcylic acid, and 3,5-dibromo-β-resorcylic acid under identical solvent conditions |
Why This Matters
The quantified solvate formation propensity directly impacts polymorph screening, formulation development, and solid-state characterization in pharmaceutical development, where solvate diversity affects manufacturing consistency and regulatory considerations.
- [1] Edkins, K., Tweedy, J., Fung, S., & Edkins, R. M. (2022). Steric influence on solvate formation – a comparison of resorcylic acid and two brominated derivatives. CrystEngComm, 24, 1368–1376. View Source
- [2] Edkins, K., et al. (2022). Abstract: 'Overall, 18 solvates were structurally characterised, half of those are observed for the monobrominated compound.' CrystEngComm, 24, 1368–1376. View Source
